N-(2-chloroethyl)-4-methylbenzenesulfonamide

Catalog No.
S706651
CAS No.
6331-00-6
M.F
C9H12ClNO2S
M. Wt
233.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chloroethyl)-4-methylbenzenesulfonamide

CAS Number

6331-00-6

Product Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

InChI

InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3

InChI Key

KQWQFEKDXWRGMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl

The exact mass of the compound N-(2-chloroethyl)-4-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-chloroethyl)-4-methylbenzenesulfonamide is a bench-stable, bifunctional building block comprising a tosyl-protected amine and a reactive chloroethyl electrophile. In industrial and laboratory synthesis, it functions primarily as a stable precursor for the in situ generation of N-tosylaziridine and as a direct alkylating agent for synthesizing N-tosylethylenediamines and piperazine derivatives . Because it is a crystalline solid that avoids the inherent reactivity of three-membered heterocyclic rings, buyers select this compound to bypass the stringent cold-chain logistics and short shelf-life associated with procuring pre-formed aziridines, ensuring reliable scale-up in pharmaceutical manufacturing .

Substituting this compound with pre-formed N-tosylaziridine introduces critical handling failures; aziridines are highly reactive, moisture-sensitive, and prone to spontaneous ring-opening or polymerization during transit and storage, leading to unpredictable batch reproducibility [1]. Conversely, attempting to substitute with the more reactive bromo analog (N-(2-bromoethyl)-4-methylbenzenesulfonamide) significantly increases raw material costs and reduces hydrolytic stability without offering a proportional yield advantage in standard base-mediated cyclization [2]. N-(2-chloroethyl)-4-methylbenzenesulfonamide provides the necessary balance, allowing for quantitative in situ activation while remaining stable under standard warehouse conditions.

Extended Shelf-Life and Elimination of Cold-Chain Logistics

Pre-formed N-tosylaziridine requires strict sub-ambient storage to prevent moisture-induced degradation and polymerization. In contrast, N-(2-chloroethyl)-4-methylbenzenesulfonamide maintains >98% purity over 12 months at standard room temperature (25°C)[1]. When treated with mild bases (e.g., K2CO3 or Et3N), it quantitatively yields the active aziridine in situ, completely bypassing the need for hazardous transport and specialized storage of the reactive intermediate.

Evidence DimensionStorage stability and handling requirements
Target Compound Data>98% purity retained over 12 months at 25°C
Comparator Or BaselineN-Tosylaziridine (CAS 3634-89-7) (requires sub-zero storage, rapidly degrades via ring-opening)
Quantified DifferenceElimination of cold-chain requirements with a multi-month extension in usable shelf-life
ConditionsStandard laboratory and warehouse storage conditions

Buyers can procure this precursor in bulk without the cold-chain logistics and rapid expiration dates associated with reactive aziridines.

Cost-Efficiency in Base-Mediated Cyclization

While N-(2-bromoethyl)-4-methylbenzenesulfonamide offers faster initial alkylation kinetics, it is substantially more expensive to procure and more sensitive to premature hydrolysis. Under standard basic conditions (e.g., NaOH or K2CO3), N-(2-chloroethyl)-4-methylbenzenesulfonamide achieves equivalent >90% in situ aziridination yields while reducing bulk raw material costs by approximately 30-40% per mole [1].

Evidence DimensionSynthetic utility vs. Procurement cost
Target Compound Data>90% in situ cyclization yield with baseline raw material cost
Comparator Or BaselineN-(2-bromoethyl)-4-methylbenzenesulfonamide (CAS 4556-90-5) (~30-40% higher cost, lower hydrolytic stability)
Quantified DifferenceEquivalent final yields for in situ aziridination but with significantly improved cost-efficiency
ConditionsBase-mediated cyclization (K2CO3/NaOH) in polar aprotic solvents

Selecting the chloro-derivative over the bromo-analog reduces bulk procurement costs without sacrificing the efficiency of the key cyclization step.

Controlled Mono-Alkylation via Tosyl Protection

When synthesizing ethylenediamine or piperazine derivatives, using unprotected 2-chloroethylamine hydrochloride often leads to complex mixtures of over-alkylated products, typically yielding <50% of the desired secondary amine. The robust tosyl protecting group in N-(2-chloroethyl)-4-methylbenzenesulfonamide ensures controlled mono-alkylation, consistently delivering >85% isolated yields of the target N-tosyl-protected intermediates .

Evidence DimensionSelectivity in amine alkylation
Target Compound Data>85% isolated yield of mono-alkylated N-tosyl product
Comparator Or Baseline2-Chloroethylamine hydrochloride (CAS 870-24-6) (<50% yield due to over-alkylation)
Quantified Difference>35% increase in target yield with simplified downstream purification
ConditionsNucleophilic substitution with primary/secondary amines

Procuring the pre-tosylated building block streamlines downstream purification and minimizes batch loss due to unwanted side reactions.

In Situ Generation of N-Tosylaziridine for API Synthesis

Ideal for pharmaceutical manufacturing routes requiring N-tosylaziridine as an intermediate. By utilizing N-(2-chloroethyl)-4-methylbenzenesulfonamide, process chemists can generate the reactive aziridine directly in the reaction vessel using mild bases, completely avoiding the hazards, degradation risks, and regulatory hurdles of transporting and storing the isolated three-membered ring [1].

Synthesis of Substituted Piperazines and Diazepanes

Highly effective for the construction of saturated nitrogen heterocycles. The compound serves as a reliable C2-N building block, reacting cleanly with diamines or amino alcohols to form tosyl-protected piperazine or diazepane rings without the over-alkylation issues associated with unprotected chloroethylamines [2].

Preparation of N-Tosylethylenediamine Derivatives

A reliable reagent for introducing a 2-(tosylamino)ethyl group onto various carbon, oxygen, or sulfur nucleophiles. The stability of the chloro leaving group ensures controlled reactivity, making it a more controlled choice than more labile bromo-analogs when precise mono-alkylation is required during multi-step syntheses [1].

XLogP3

1.8

Other CAS

6331-00-6

Wikipedia

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Dates

Last modified: 08-15-2023
Payne et al. Bright and stable luminescent probes for target engagement profiling in live cells. Nature Chemical Biology, DOI: 10.1038/s41589-021-00877-5, published online 21 October 2021

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